1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane
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Overview
Description
1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane is a chemical compound with the molecular formula C18H26ClN3O. It is known for its unique structure, which includes a piperazine ring bonded to a chloromethylphenyl group and an azepane ring.
Preparation Methods
One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with piperazine under specific conditions to form the intermediate compound, which is then further reacted with azepane to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe in studying biological processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane can be compared with other similar compounds, such as:
1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}azepane: This compound has a sulfonyl group instead of a carbonyl group, which may result in different chemical and biological properties.
1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}hexane: This compound has a hexane ring instead of an azepane ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
azepan-1-yl-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-15-6-7-16(14-17(15)19)20-10-12-22(13-11-20)18(23)21-8-4-2-3-5-9-21/h6-7,14H,2-5,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLWEBCYFXCBOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCCC3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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